N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, benzyl halides, and methylbenzoyl chlorides . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core and have similar biological activities.
Benzoyl derivatives: These compounds contain the benzoyl group and exhibit similar chemical reactivity.
Uniqueness
N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C25H22N4O2 |
---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
N-benzyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-18-12-14-20(15-13-18)24(30)28-23-22(17-27-29(23)21-10-6-3-7-11-21)25(31)26-16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3,(H,26,31)(H,28,30) |
InChI Key |
ZFISDNJVWAPMTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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